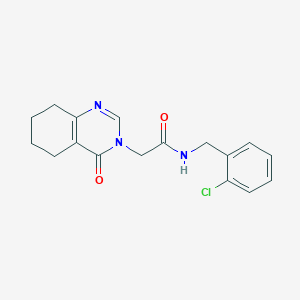

![molecular formula C17H13NO3 B2755776 (2E)-3-[3-(4-甲基苯基)-2,1-苯并噁唑-5-基]丙-2-烯酸 CAS No. 344276-77-3](/img/structure/B2755776.png)

(2E)-3-[3-(4-甲基苯基)-2,1-苯并噁唑-5-基]丙-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

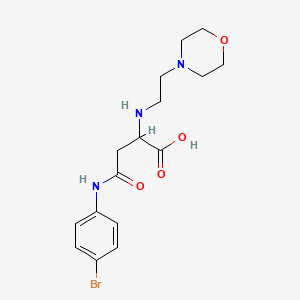

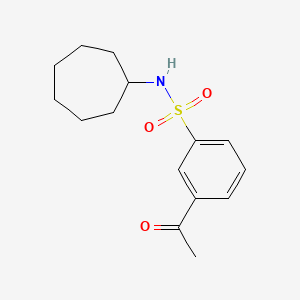

“(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid” is a chemical compound with the CAS Number: 344276-77-3. It has a molecular weight of 279.3 and its IUPAC name is (2E)-3-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propenoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13NO3/c1-11-2-6-13(7-3-11)17-14-10-12(5-9-16(19)20)4-8-15(14)18-21-17/h2-10H,1H3,(H,19,20)/b9-5+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 295°C .科学研究应用

临床试验和化疗应用

一项研究讨论了为动脉内化疗设计的烷化剂的临床试验,重点介绍了其抗肿瘤活性,并提供了对化学化合物修饰如何影响癌症治疗中的治疗功效的见解。这项研究表明特定化学化合物在提高化疗药物有效性的同时不会增加对敏感身体系统的毒性的潜力 (Meyza & Corb, 1971)。

代谢组学和解毒研究

另一项研究重点关注通过甘氨酸结合解毒苯甲酸的代谢物特征。这项研究提供了有关身体解毒过程和特定化学化合物如何代谢的有价值信息,这对于了解其安全性及其对人体健康的影响至关重要 (Irwin et al., 2016)。

即时接触反应的研究

研究增强了人类皮肤对非免疫即时接触反应的敏感性的媒介物,使用苯甲酸作为一种成分。这项研究的发现有助于开发更有效的过敏反应诊断测试,证明了化学化合物在医学研究和临床应用中的作用 (Lahti et al., 1993)。

暴露和安全性评估

一项关于人类样本中对羟基苯甲酸酯及其代谢物发生的研究强调了监测和评估人类化学物质暴露的重要性。它提供了对化学化合物在消费品中的广泛使用及其潜在健康影响的见解,突出了对化学安全性和人类健康影响持续研究的必要性 (Zhang et al., 2020)。

安全和危害

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

(E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-2-6-13(7-3-11)17-14-10-12(5-9-16(19)20)4-8-15(14)18-21-17/h2-10H,1H3,(H,19,20)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDPEHKRYOMXIP-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)

![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)

![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)